N-isopropyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
N-isopropyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic compound featuring a 1,2,3-benzotriazin-4(3H)-one core linked to a butanamide chain substituted with an isopropyl group. The benzotriazinone moiety is a heterocyclic aromatic system known for its electron-deficient properties, which contribute to its reactivity in chemical and biological contexts. The amide and isopropyl substituents enhance solubility and modulate steric effects, distinguishing it from structurally related organophosphates and aromatic derivatives.
Properties
Molecular Formula |
C14H18N4O2 |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C14H18N4O2/c1-10(2)15-13(19)8-5-9-18-14(20)11-6-3-4-7-12(11)16-17-18/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,19) |
InChI Key |
IDBCBPRBFXXGSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The benzotriazinone core is a shared feature among several compounds, but substituents and functional groups dictate their divergent properties:
Key Observations:
- Benzotriazinone Core: Present in all three compounds, enabling π-π stacking interactions and hydrogen bonding.
- Example 53’s fluorophenyl and chromenone groups suggest enhanced lipophilicity and bioactivity in medicinal chemistry contexts .
Physicochemical Properties
- Molecular Weight : The target compound (274 g/mol) is smaller than Azinphos-methyl (317 g/mol) and Example 53 (589 g/mol), suggesting better bioavailability.
- Melting Point: Example 53 exhibits a melting point of 175–178°C , while data for the target compound is unavailable. Organophosphates like Azinphos-methyl are typically liquids or low-melting solids due to their ester groups.
Research Findings and Implications
Role of the Benzotriazinone Moiety
The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group is critical for:
Impact of Substituents
- Amide vs. Phosphate Esters : The amide group in the target compound improves hydrolytic stability compared to Azinphos-methyl’s phosphate ester, which is prone to degradation .
- Fluorine and Chromenone in Example 53: These groups likely enhance binding to hydrophobic pockets in biological targets, a strategy common in kinase inhibitor design .
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